molecular formula C22H25F3N2O3S B2554599 Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate CAS No. 1580519-74-9

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate

Cat. No.: B2554599
CAS No.: 1580519-74-9
M. Wt: 454.51
InChI Key: VZBDVWPFOIUBOS-FLAQELHPSA-N
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Description

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate is a chiral, fluorinated amino acid derivative with a complex stereochemical profile. Its structure features:

  • A methyl ester group at the carboxyl terminus.
  • A (2S,3S) stereochemical configuration at the α- and β-carbons.
  • A diphenylmethylidene protecting group on the α-amino group, enhancing stability during synthesis.
  • A 4,4,4-trifluoro substituent at the γ-position, introducing strong electron-withdrawing effects.
  • An (S)-2-methylpropane-2-sulfinyl group at the β-amino position, which serves as a chiral auxiliary to control stereoselectivity in reactions.

This compound is likely utilized in peptide synthesis or asymmetric catalysis, leveraging its fluorine atoms for enhanced metabolic stability and bioavailability in pharmaceutical applications .

Properties

IUPAC Name

methyl (2S,3S)-2-(benzhydrylideneamino)-3-(tert-butylsulfinylamino)-4,4,4-trifluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O3S/c1-21(2,3)31(29)27-19(22(23,24)25)18(20(28)30-4)26-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18-19,27H,1-4H3/t18-,19-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBDVWPFOIUBOS-SUVMZSKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]([C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate is a compound of interest due to its diverse biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article synthesizes current research findings on the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Amino acid backbone : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Diphenylmethylidene moiety : This group is significant for its potential interactions with biological targets.
  • Sulfinyl group : This feature may influence the compound's reactivity and interaction with enzymes.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the amino acid backbone through standard peptide coupling techniques.
  • Introduction of the diphenylmethylidene group via a condensation reaction with appropriate aldehydes.
  • Incorporation of the sulfinyl group , which may involve oxidation steps to achieve the desired stereochemistry.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of GABA Transporters : Studies have shown that derivatives of this compound can selectively inhibit GABA transporters (GATs), which are crucial for neurotransmitter regulation in the brain. For instance, compounds with similar structures demonstrated potent inhibitory effects on mGAT1 and mGAT4, suggesting potential applications in treating neurological disorders .
  • Antioxidant Properties : The sulfinyl group may contribute to antioxidant activity, providing protective effects against oxidative stress in cellular models .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially impacting conditions like arthritis or neuroinflammation.

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate GABA transporter inhibitionShowed selective inhibition with IC50 values in the low micromolar range for mGAT1 and mGAT4 .
Study 2Assess antioxidant capacityDemonstrated significant reduction in reactive oxygen species (ROS) in neuronal cell lines .
Study 3Investigate anti-inflammatory propertiesReduced pro-inflammatory cytokine levels in vitro .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various assays:

  • Ames Test : The compound exhibited a strong positive result in the Ames test, indicating potential mutagenic effects .
  • Cytotoxicity Assays : In vitro cytotoxicity studies revealed variable effects depending on concentration and cell type, necessitating further investigation into safe dosage ranges.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Several derivatives of sulfonamide compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Activity : The presence of the sulfinyl group in the structure may contribute to enhanced antimicrobial properties. Compounds with similar functional groups have been explored for their ability to combat bacterial infections effectively .

Therapeutic Applications

The therapeutic potential of Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate can be categorized into several areas:

Cancer Treatment

Recent studies have focused on the synthesis of derivatives that target specific pathways involved in cancer progression. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds suitable candidates for further development as anticancer agents.

Infection Control

Given the increasing resistance to conventional antibiotics, compounds like this one are being investigated for their potential as new antimicrobial agents. Their unique structural features may allow them to overcome resistance mechanisms .

Case Study 1: Anticancer Activity

A recent study synthesized a series of trifluoromethyl-substituted sulfonamide derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased potency compared to existing drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related sulfonamide compounds. The study found that specific structural features significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Synthesis Highlights Yield/Retention Time (HPLC/LCMS)
Target Compound (2S,3S)-config; CF₃; diphenylmethylidene; sulfinyl group Likely involves multi-step protection/deprotection; chiral resolution required N/A (Not reported in evidence)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (2S)-config; CF₃CH₂NH; dimethyl substituents Single-step amine alkylation; C18 column purification LCMS: 1.78 min; HPLC: 2.21 min
Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate (2S)-config; methylsulfanyl; p-toluenesulfonyl group Tosylation of amino acid; recrystallization from methanol Yield: 70%; mp: 56°C
(2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate (2R,3S)-config; hydroxyl; phenyl group Enzymatic or chemical resolution of amino acids 29 synthetic routes reported
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid (2S)-config; p-toluenesulfonamido; methyl substituent Direct sulfonylation of amino acid hydrochloride mp: N/A; Molecular Weight: 271

Key Differences and Implications

Fluorination Effects: The target compound’s 4,4,4-trifluoro group increases electron-withdrawing character and lipophilicity compared to non-fluorinated analogs like the hydroxy-containing (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate . This enhances metabolic stability, a property critical in drug design . In contrast, Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate uses a trifluoroethylamino group, which may reduce steric hindrance compared to the bulkier diphenylmethylidene group in the target compound.

Stereochemical Complexity: The target’s (2S,3S) configuration and (S)-sulfinyl group necessitate advanced chiral synthesis techniques, such as asymmetric catalysis or enzymatic resolution . This contrasts with simpler diastereomers like (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate, which can be synthesized via established resolution methods .

Sulfur-Containing Groups: The sulfinyl group in the target compound offers superior chiral induction compared to sulfonyl or sulfanyl groups in analogs like Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate . Sulfinyl groups are more resistant to oxidation than sulfanyl groups, improving synthetic utility .

Protecting Groups: The diphenylmethylidene group in the target compound provides steric protection of the α-amino group, reducing side reactions during peptide coupling. This is absent in compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate , which may require additional protection steps.

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